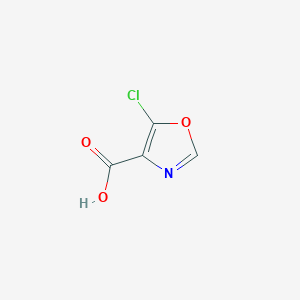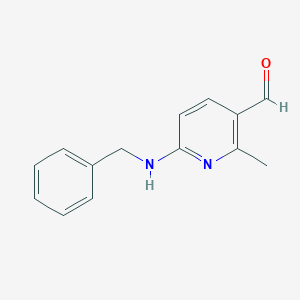
6-(Benzylamino)-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzylamino)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a benzylamino group attached to the sixth position and a methyl group attached to the second position of the nicotinaldehyde ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylamino)-2-methylnicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylnicotinaldehyde and benzylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: The 2-methylnicotinaldehyde is dissolved in the solvent, and benzylamine is added dropwise. The mixture is heated under reflux for several hours to ensure complete reaction.
Purification: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzylamino)-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 6-(Benzylamino)-2-methylnicotinic acid.
Reduction: 6-(Benzylamino)-2-methylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Benzylamino)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Benzylamino)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The aldehyde group can undergo reactions that modify the structure and function of target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Benzylamino)-nicotinaldehyde: Lacks the methyl group at the second position.
2-Methyl-6-aminonicotinaldehyde: Lacks the benzyl group.
6-(Benzylamino)-2-methylpyridine: Lacks the aldehyde group.
Uniqueness
6-(Benzylamino)-2-methylnicotinaldehyde is unique due to the presence of both the benzylamino and methyl groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
6-(benzylamino)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-11-13(10-17)7-8-14(16-11)15-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,15,16) |
Clé InChI |
DURRQRPLLRXJSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


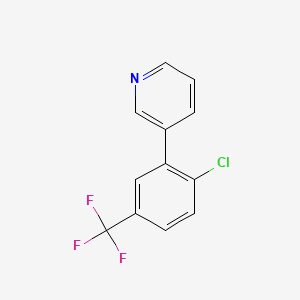
![2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15230638.png)
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15230643.png)
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)
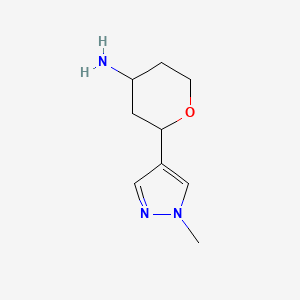

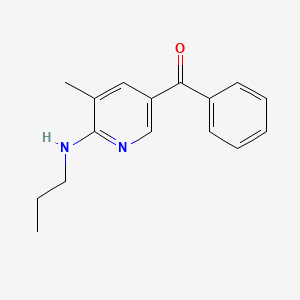
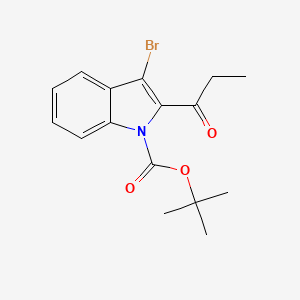
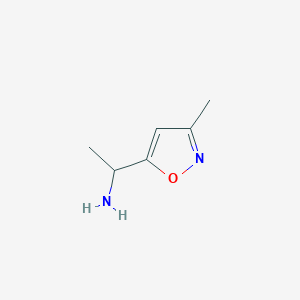
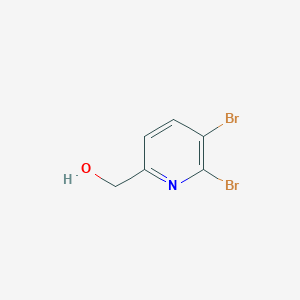
![Benzo[d]isothiazol-7-ylmethanamine](/img/structure/B15230686.png)

![4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine](/img/structure/B15230707.png)
